REACTION_CXSMILES
|
[C:1]([C:4](=[CH:8][CH2:9][CH2:10][CH3:11])[C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:6][C:5]([C:4]1[CH:8]=[C:9]([CH2:10][CH3:11])[O:3][C:1]=1[CH3:2])=[O:7]
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(C)=O)=CCCC
|
Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the succinimide was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
Distillation of the crude product
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(OC(=C1)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.04 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |